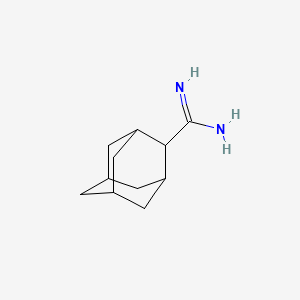![molecular formula C40H50FeP2 B12445173 bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron](/img/structure/B12445173.png)
bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron: is an organometallic compound that features iron as the central metal atom Organometallic compounds are characterized by the presence of a metal-carbon bond, and they play a crucial role in various chemical reactions and industrial processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron typically involves the coordination of iron with the ligands bis(3,5-dimethylphenyl)phosphane and (1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the iron center. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.
Industrial Production Methods: Industrial production of such organometallic compounds may involve large-scale coordination reactions under controlled temperatures and pressures. The use of automated reactors and purification systems ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The iron center in the compound can undergo oxidation reactions, leading to the formation of iron(III) species.
Reduction: Reduction reactions can convert iron(III) back to iron(II), often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent.
Major Products:
Oxidation: Iron(III) complexes.
Reduction: Iron(II) complexes.
Substitution: New organometallic complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a catalyst in various organic reactions, such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: In biological research, organometallic compounds are studied for their potential as enzyme mimics or as probes for studying metal-protein interactions.
Medicine: Some organometallic compounds have shown promise in medicinal chemistry, particularly in the development of metal-based drugs for cancer treatment.
Industry: In the industrial sector, these compounds are used in the production of polymers, fine chemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism by which bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron exerts its effects typically involves the coordination of the iron center with substrates, facilitating various chemical transformations. The molecular targets and pathways depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Ferrocene: Another iron-based organometallic compound with a sandwich structure.
Iron carbonyls: Compounds like iron pentacarbonyl, which feature iron coordinated with carbon monoxide ligands.
Uniqueness: Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron is unique due to its specific ligand environment, which can impart distinct reactivity and selectivity in catalytic processes.
Eigenschaften
Molekularformel |
C40H50FeP2 |
|---|---|
Molekulargewicht |
648.6 g/mol |
IUPAC-Name |
bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron |
InChI |
InChI=1S/C35H40P2.C5H10.Fe/c1-25-19-26(2)22-32(21-25)36(33-23-27(3)20-28(4)24-33)29(5)34-17-12-18-35(34)37(30-13-8-6-9-14-30)31-15-10-7-11-16-31;1-2-4-5-3-1;/h6-11,13-16,19-24,29,34-35H,12,17-18H2,1-5H3;1-5H2;/t29-,34?,35?;;/m0../s1 |
InChI-Schlüssel |
JJQTWWOBAPBIMT-INQISJBWSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)C3CCCC3P(C4=CC=CC=C4)C5=CC=CC=C5)C.C1CCCC1.[Fe] |
Kanonische SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC=CC=C4)C5=CC=CC=C5)C.C1CCCC1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-5-chloro-3-({5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl}methylidene)-1H-indol-2-one hydrochloride](/img/structure/B12445091.png)
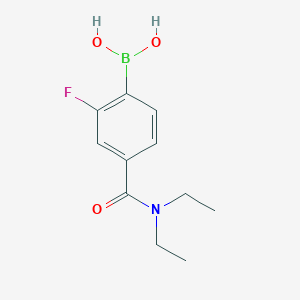
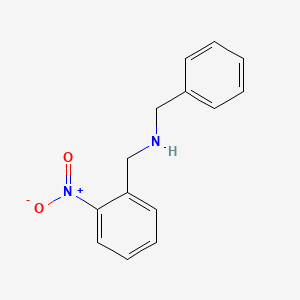
![4-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]aminobenzoic acid](/img/structure/B12445104.png)
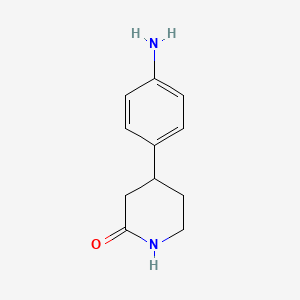
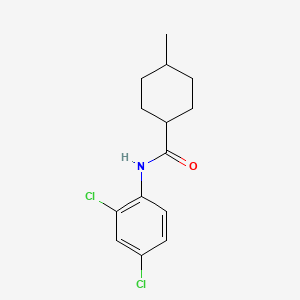
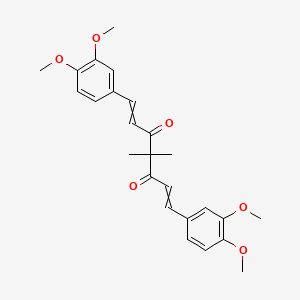
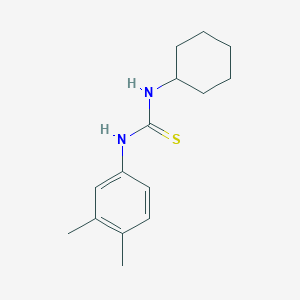

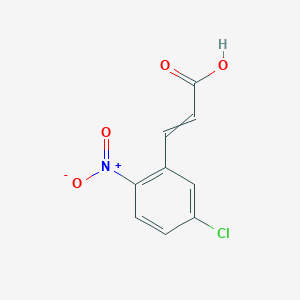
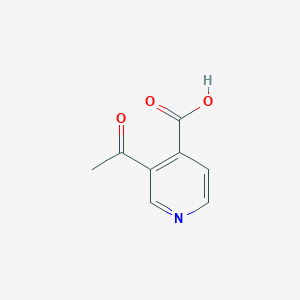
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methoxyaniline](/img/structure/B12445149.png)

